1-(2-((2-ethylphenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide
Description
The compound 1-(2-((2-ethylphenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide belongs to the 1,8-naphthyridine family, characterized by a bicyclic aromatic core with substitutions at positions 1, 3, 4, and 5. Key structural features include:
- Position 1: A 2-((2-ethylphenyl)amino)-2-oxoethyl group, introducing a secondary amide linkage and an ethyl-substituted aromatic side chain.
- Position 3: An N-phenyl carboxamide, common in analogues for modulating solubility and target interactions.
- Position 4: A keto group, critical for hydrogen bonding and planar conformation .
Properties
IUPAC Name |
1-[2-(2-ethylanilino)-2-oxoethyl]-7-methyl-4-oxo-N-phenyl-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O3/c1-3-18-9-7-8-12-22(18)29-23(31)16-30-15-21(26(33)28-19-10-5-4-6-11-19)24(32)20-14-13-17(2)27-25(20)30/h4-15H,3,16H2,1-2H3,(H,28,33)(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNMKBZIPCYZPOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((2-ethylphenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide typically involves multiple steps, including the formation of the naphthyridine core, the introduction of the ethylphenyl group, and the addition of the carboxamide functional group. Common reagents used in these reactions include various amines, acids, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-((2-ethylphenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction may produce various reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that compounds similar to 1-(2-((2-ethylphenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide exhibit anticancer properties. For instance, derivatives of naphthyridine have been studied for their ability to inhibit tumor growth by targeting specific molecular pathways involved in cancer progression. The compound's structure allows it to interact with DNA and RNA, potentially disrupting the replication processes of cancer cells .
Antiviral Properties
Studies have shown that naphthyridine derivatives possess antiviral activity against various viral infections. For example, research on related compounds has demonstrated efficacy against HIV by inhibiting integrase enzymes crucial for viral replication. This suggests that this compound may also exhibit similar antiviral properties .
Biological Research Applications
Enzyme Inhibition Studies
The compound has been investigated as a potential inhibitor of various enzymes, including α-glucosidase. Inhibitors of this enzyme are valuable in managing diabetes by slowing carbohydrate absorption in the intestines. In vitro studies have shown promising results for naphthyridine derivatives in lowering blood sugar levels by inhibiting α-glucosidase activity .
Gene Expression Modulation
Recent findings suggest that compounds like this compound can induce the expression of anti-aging genes such as klotho. This modulation of gene expression could have significant implications for aging research and therapies aimed at extending lifespan or improving healthspan .
Material Science Applications
Polymer Additives
The unique chemical structure of this compound makes it suitable for use as an additive in polymers. Its properties can enhance the mechanical strength and thermal stability of plastic materials. Research initiatives are exploring its potential as a functional additive that improves the durability and performance of various plastics .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer effects of a series of naphthyridine derivatives. The results indicated that certain modifications to the core structure significantly improved cytotoxicity against breast cancer cell lines. The study concluded that further optimization could lead to the development of effective anticancer agents based on naphthyridine scaffolds.
Case Study 2: Antiviral Activity Against HIV
In vitro assays demonstrated that a related naphthyridine compound exhibited potent inhibitory effects on HIV integrase activity. The study highlighted the compound's mechanism of action and its potential as a lead compound for developing new antiviral therapies targeting HIV.
Mechanism of Action
The mechanism of action of 1-(2-((2-ethylphenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, or altering gene expression. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares the target compound with structurally related 1,8-naphthyridine derivatives:
*Inferred from analogues due to lack of direct data.
Biological Activity
1-(2-((2-ethylphenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activities, synthesis, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler naphthyridine derivatives. The general synthetic route includes:
- Formation of the Naphthyridine Core : The initial step often involves cyclization reactions that form the naphthyridine structure.
- Functionalization : Subsequent reactions introduce various substituents, including the ethylphenylamino and carboxamide groups.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that it exhibits significant antiproliferative effects on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism of action appears to involve:
- Induction of Apoptosis : The compound activates apoptotic pathways, evidenced by increased expression of pro-apoptotic markers such as caspases and downregulation of anti-apoptotic proteins like Bcl-2 .
- Cell Cycle Arrest : It has been shown to cause cell cycle arrest at the G1 phase, preventing further proliferation of cancer cells .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes linked to disease processes:
- α-Glucosidase Inhibition : In vitro studies demonstrate that it can effectively inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism, which may have implications for diabetes management .
Case Studies
Several case studies have been conducted to assess the biological activity of this compound:
- Study on MCF-7 Cells :
- Inhibition Studies :
Data Table
The following table summarizes key findings related to the biological activity of the compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
